5,6,6-Trimethylspiro[3.4]octan-5-ol
Description
Structure
3D Structure
Properties
CAS No. |
820222-54-6 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
7,7,8-trimethylspiro[3.4]octan-8-ol |
InChI |
InChI=1S/C11H20O/c1-9(2)7-8-11(5-4-6-11)10(9,3)12/h12H,4-8H2,1-3H3 |
InChI Key |
CUEQSPNEOXGVRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(C1(C)O)CCC2)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5,6,6 Trimethylspiro 3.4 Octan 5 Ol
Retrosynthetic Analysis and Key Disconnections for the 5,6,6-Trimethylspiro[3.4]octan-5-ol Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several potential synthetic pathways by identifying key bonds that can be disconnected.
The primary disconnections for the spiro[3.4]octane scaffold focus on the formation of the cyclobutane (B1203170) ring and the spirocyclic junction itself. Two major retrosynthetic strategies emerge:
[2+2] Cycloaddition: This approach disconnects the four-membered cyclobutane ring. The target molecule can be traced back to a substituted methylenecyclopentane (B75326) precursor and an appropriate alkene. This is a powerful strategy for forming four-membered rings. libretexts.orgacs.org
Cyclization Strategies: This pathway involves disconnecting one of the C-C bonds of either the cyclobutane or cyclopentane (B165970) ring, envisioning an intramolecular cyclization of a suitable acyclic or monocyclic precursor to form the spiro center in a key step. This could involve radical, anionic, or cationic intermediates. koreascience.krrsc.org
A third, less common approach could involve a ring expansion or rearrangement of a bicyclic system to generate the spiro[3.4]octane core. Each of these strategies offers distinct advantages and challenges in achieving the desired substitution pattern and stereochemistry of the target molecule.
Cyclization Strategies for Spiro[3.4]octane Ring Formation
The formation of the spiro[3.4]octane system through cyclization involves creating a bond from a side chain on a pre-existing ring to a carbon atom within that ring, thereby forming the second ring and the spirocenter.
Intramolecular Cyclization Reactions
Intramolecular cyclizations are powerful methods for constructing cyclic and spirocyclic systems, often proceeding with high efficiency. whiterose.ac.uk Various reactive intermediates can be employed to achieve the desired ring closure.
Radical Cyclization: An appropriately substituted cyclopentanone (B42830) derivative bearing a side chain with a radical precursor (e.g., a halogen) can undergo radical cyclization. For instance, a tributyltin hydride-mediated cyclization of a bromoalkyl-substituted cyclopentanone could form the spiro[3.4]nonane skeleton. capes.gov.br Subsequent functional group manipulations would be required to install the trimethyl and hydroxyl groups.
Anionic Cyclization: This approach could involve the intramolecular Michael addition of an enolate. A cyclopentanone could be alkylated with a chain containing a Michael acceptor. Subsequent base-mediated intramolecular conjugate addition would form the spirocycle. nih.gov The stereoselectivity of such cyclizations can often be controlled by the reaction conditions. koreascience.kr
Cationic Cyclization: An intramolecular Friedel-Crafts type reaction or a Prins-type cyclization could also be envisioned. A cyclopentyl precursor with a side chain containing an alkene or alcohol could be induced to cyclize onto an activated position on the ring under acidic conditions.
| Intramolecular Cyclization Method | Key Precursor Type | Typical Reagents | Advantages | Challenges |
| Radical Cyclization | Haloalkyl-substituted cyclopentanone | Bu₃SnH, AIBN | Good for forming 5-membered rings, tolerant of various functional groups. | Toxicity of tin reagents, control of stereochemistry. |
| Anionic Cyclization (Michael Addition) | Cyclopentanone with Michael acceptor side chain | Strong base (e.g., LDA, NaH) | High yields, potential for diastereoselectivity. | Potential for competing polymerization or intermolecular reactions. nih.gov |
| Cationic Cyclization | Cyclopentyl precursor with alkene/alcohol side chain | Lewis or Brønsted acids | Can form C-C bonds under mild conditions. | Prone to rearrangements, requires careful substrate design. |
Intermolecular Cyclization Approaches
Intermolecular strategies involve the coupling of two separate molecules to build the spirocyclic framework. While often more complex in terms of controlling selectivity, they can offer more convergent synthetic routes.
One plausible intermolecular approach is a double alkylation of a cyclopentanone derivative. Reacting cyclopentanone with a 1,3-dihalopropane equivalent in the presence of a strong base could, in principle, form the spiro[3.4]octane ring system, although this method often suffers from low yields due to competing intermolecular polymerization.
More sophisticated transition-metal-catalyzed reactions, such as a [2+2+2] cycloaddition, represent a highly efficient method for constructing six-membered rings and have been adapted for other ring sizes. rsc.org While typically used for aromatic systems, variants for unsaturated aliphatic precursors could potentially be developed to assemble the spiro[3.4]octane core from three unsaturated components.
[2+2]-Cycloaddition Reactions in the Construction of the Spiro[3.4]octane Core
The [2+2] cycloaddition is arguably the most direct and widely employed method for constructing the cyclobutane ring of the spiro[3.4]octane core. researchgate.net This reaction involves the union of two doubly bonded carbon systems (alkenes) to form a four-membered ring. These reactions can be initiated either by light (photochemically) or by heat (thermally).
Photochemical [2+2]-Cycloadditions
Photochemical [2+2] cycloadditions are a versatile and powerful tool in organic synthesis for creating four-membered rings. acs.org The reaction is initiated by the photoexcitation of one of the alkene partners, which then reacts with a ground-state alkene. youtube.com
For the synthesis of the this compound scaffold, a viable strategy involves the intramolecular [2+2] photocycloaddition of a tethered diene or the intermolecular cycloaddition of a substituted methylenecyclopentane with an alkene. The intramolecular variant can offer high levels of stereocontrol. acs.org The intermolecular reaction between 2,2-dimethyl-1-methylenecyclopentane and an appropriate ketene (B1206846) acetal, followed by hydrolysis and reduction, could lead to the target structure. The regioselectivity and stereoselectivity of these cycloadditions are governed by the electronic nature and steric properties of the substituents on the reacting alkenes. libretexts.orgnih.gov
| Reaction Type | Reactants | Energy Source | Key Features |
| Intermolecular Photocycloaddition | Methylenecyclopentane derivative + Alkene | UV Light | Forms strained four-membered rings; stereochemistry is distinct from thermal reactions. libretexts.org |
| Intramolecular Photocycloaddition | Tethered ene-alkene system | UV Light | Often provides better control over stereochemistry; useful for complex targets. acs.org |
Thermal [2+2]-Cycloadditions
Thermal [2+2] cycloadditions, which proceed by heating the reactants, are generally more restricted than their photochemical counterparts due to orbital symmetry rules. fiveable.me However, they are highly effective for specific classes of substrates, most notably ketenes and allenes. libretexts.orgnih.gov
A practical approach for the target molecule could involve the reaction of a ketene with a suitably substituted methylenecyclopentane. Ketenes, generated in situ from acid chlorides and a non-nucleophilic base, readily undergo thermal [2+2] cycloadditions with alkenes to form cyclobutanones. libretexts.org For example, reacting dimethylketene (B1620107) (generated from 2-bromoisobutyryl bromide) with methylenecyclopentane would yield a spiro[3.4]octanone intermediate. This ketone could then be subjected to methylation and reduction to afford the final this compound. Recently, thermal [2+2] cycloadditions involving in situ generated keteniminium salts have also been developed as a practical route to functionalized cyclobutanes. rsc.org
| Reactant 1 | Reactant 2 | Conditions | Intermediate Product | Reference |
| Dimethylketene | Methylenecyclopentane | Heat | Trimethyl-spiro[3.4]octanone | libretexts.org |
| Keteniminium salt | Vinyl boronate | Heat | Borylated cyclobutane | rsc.org |
Ring-Closing Metathesis (RCM) Approaches to Spiro[3.4]octane Alcohols
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of a wide variety of cyclic and spirocyclic systems. arkat-usa.orgorganic-chemistry.org This method, which typically employs ruthenium-based catalysts such as Grubbs' catalysts, allows for the formation of carbon-carbon double bonds under mild reaction conditions with high functional group tolerance. organic-chemistry.orgnih.gov The driving force for the reaction is often the entropically favored release of a small volatile alkene, such as ethylene (B1197577). organic-chemistry.org
The application of RCM to the synthesis of spiro[3.4]octane derivatives would involve a diene precursor containing a quaternary carbon that will become the spirocenter. For the synthesis of a precursor to this compound, a diallylated cyclopentanone derivative could be a suitable starting point. The subsequent RCM reaction would form the spiro[3.4]octene core, which could then be further elaborated to the target alcohol. The presence of a double bond in the newly formed ring also offers a handle for further functionalization. arkat-usa.org
Research has demonstrated the successful synthesis of various spirocyclic systems using this methodology. For instance, diallylated 1,3-diones and other active methylene (B1212753) compounds have been efficiently cyclized to their corresponding spiro derivatives in high yields. arkat-usa.org
| Substrate | Catalyst | Product | Yield (%) |
| Diallyl dimedone | Grubbs' Catalyst | Spiro[4.5]dec-1-ene-6,10-dione | 95 |
| Diallyl 1,3-cyclohexanedione | Grubbs' Catalyst | Spiro[4.5]dec-1-ene-6,8-dione | 92 |
| Diallyl 1,3-cyclopentanedione | Grubbs' Catalyst | Spiro[4.4]non-1-ene-6,8-dione | 90 |
| 9,9-Diallylfluorene | Grubbs' Catalyst | Spiro[cyclopent-3-ene-1,9'-fluorene] | 94 |
Table 1: Examples of Spirocyclic Compounds Synthesized via RCM. Adapted from Majumdar, et al. (2003). arkat-usa.org
While direct RCM synthesis of this compound has not been explicitly reported, the general applicability of the RCM reaction to the formation of spirocycles suggests its potential as a key step in a multi-step synthesis. arkat-usa.orgnih.gov
Transition Metal-Catalyzed Syntheses of Spiro[3.4]octane Derivatives
Transition metal catalysis offers a plethora of methods for the construction of complex molecular architectures, including spirocycles. Various metals have been employed to catalyze cascade reactions, cyclizations, and other transformations leading to the formation of the spiro[3.4]octane core.
Palladium-catalyzed reactions are among the most powerful tools for carbon-carbon bond formation. diva-portal.org Intramolecular Heck reactions and other palladium-catalyzed cascade processes have been successfully utilized for the synthesis of spirocyclic compounds. diva-portal.orgsantaisci.com These reactions often proceed with high diastereoselectivity, which is crucial for controlling the stereochemistry of the spirocenter. diva-portal.org
A plausible approach for the synthesis of a spiro[3.4]octane system could involve a palladium(0)-catalyzed intramolecular Mizoroki-Heck reaction of a suitably substituted cyclopentenyl-tethered precursor. diva-portal.org The reaction conditions can be optimized to favor the formation of the desired spirocycle.
| Entry | Variation from Standard Conditions | Yield (%) |
| 1 | None | 80 |
| 2 | 3 equiv of base instead of 4 equiv | 84 |
| 3 | 90 °C instead of 100 °C | 73 |
| 4 | K₂CO₃ instead of Cs₂CO₃ | n.p. (87% SM) |
| 5 | Pd(OAc)₂/dppf (20 mol%) | 39 |
Table 2: Optimization of Palladium-Catalyzed Spirocyclization. Adapted from Cernijenko, et al. (2021). santaisci.com
Copper catalysis has gained prominence in asymmetric synthesis, including the formation of chiral spirocycles. rsc.orgnih.gov Copper-catalyzed asymmetric allylic substitution (AAS) and annulation reactions have been developed for the enantioselective synthesis of various cyclic and heterocyclic compounds. rsc.orgnih.gov
The application of a copper-catalyzed asymmetric annulation could provide a route to an enantioenriched spiro[3.4]octane precursor. For instance, the reaction of a suitable yne-allylic ester with an amine, catalyzed by a chiral copper complex, can lead to the formation of axially chiral arylpyrroles with high enantioselectivity. nih.gov While not a direct synthesis of the target carbocycle, this methodology highlights the potential of copper catalysis in controlling the stereochemistry of spirocyclic systems.
Scandium triflate (Sc(OTf)₃) is a versatile Lewis acid catalyst that can promote a variety of organic transformations, including domino reactions and cyclizations. mdpi.com Enantioselective scandium-catalyzed reactions have been developed for the synthesis of chiral cyclic compounds. mdpi.com
A scandium-catalyzed domino ring-opening/cyclization reaction could be envisioned for the construction of the spiro[3.4]octane skeleton. For example, the reaction of aryl cyclopropyl (B3062369) ketones with mercaptoacetaldehyde (B1617137) catalyzed by a chiral scandium complex has been shown to produce chiral tetrahydrothiopyranols in good yields and high enantioselectivities. mdpi.com This demonstrates the potential of scandium catalysis in constructing spirocyclic systems with high stereocontrol.
| Substrate | Product | Yield (%) | ee (%) |
| Phenyl cyclopropyl ketone | Chiral tetrahydrothiopyranol | 80 | 99 |
| 4-Chlorophenyl cyclopropyl ketone | Chiral tetrahydrothiopyranol | 75 | 98 |
| 4-Methoxyphenyl cyclopropyl ketone | Chiral tetrahydrothiopyranol | 68 | 95 |
Table 3: Scandium-Catalyzed Asymmetric Domino Reaction. Data is representative of the class of reaction. mdpi.com
Other transition metals have also been utilized in the synthesis of spirocyclic compounds. For instance, gold and silver-catalyzed cyclizations have been reported for the synthesis of spiroindolines. These methods often proceed through activation of an alkyne or allene (B1206475) moiety followed by intramolecular attack of a nucleophile.
Alkylation and Addition Reactions for Methyl Group Installation and Alcohol Formation
The final steps in the synthesis of this compound would involve the installation of the three methyl groups and the formation of the tertiary alcohol.
The gem-dimethyl group at the 6-position could be installed via α,α-dimethylation of a corresponding spiro[3.4]octan-6-one precursor. This can be achieved by sequential alkylation using a strong base and a methylating agent, such as methyl iodide.
The tertiary alcohol at the 5-position can be synthesized through the addition of a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent) or methyllithium, to a spiro[3.4]octan-5-one precursor. organic-chemistry.orgadichemistry.commasterorganicchemistry.comleah4sci.comnih.gov Grignard reactions are a classic and effective method for the formation of tertiary alcohols from ketones. organic-chemistry.orgleah4sci.com Even with sterically hindered ketones, the reaction can proceed in good yield, although side reactions such as enolization and reduction can sometimes compete. organic-chemistry.orgadichemistry.com
| Ketone | Grignard Reagent | Product | Yield (%) |
| Acetophenone | Ethylmagnesium bromide | 1-Phenyl-1-propanol | 95 |
| 2-Adamantanone | Methylmagnesium bromide | 2-Methyl-2-adamantanol | 85 |
| Benzophenone | Methylmagnesium bromide | 1,1-Diphenylethanol | 92 |
Table 4: Representative Yields for Grignard Reactions with Ketones. Data is representative of the class of reaction. nih.gov
The final methyl group at the 5-position would be introduced during this Grignard addition step. The stereochemistry of the resulting alcohol would depend on the facial selectivity of the nucleophilic attack on the spirocyclic ketone.
Strain-Release Driven Spirocyclization Pathways
A powerful and contemporary strategy for the construction of strained ring systems, including spirocycles, involves harnessing the high ring strain of precursors like bicyclo[1.1.0]butanes (BCBs). rsc.orgresearchgate.net These molecules contain approximately 64 kcal/mol of strain energy, primarily due to the unusual bonding of the central bridgehead carbon-carbon bond, which exhibits significant p-character. nih.gov The release of this energy can be a potent thermodynamic driving force for complex chemical transformations. rsc.org
The application of this strategy to form a spiro[3.4]octane system would hypothetically involve an intramolecular reaction of a precursor containing both a BCB moiety and a tethered carbonyl or a related electrophilic group. A plausible pathway towards the spiro[3.4]octane core of the target molecule could be initiated by the activation of a BCB with a Lewis acid. nih.gov This activation would generate a highly reactive carbanionic intermediate.
A proposed mechanism is as follows:
Precursor Synthesis: A suitable precursor, such as a bicyclo[1.1.0]butane tethered to a cyclopentanone, would be synthesized. For the specific target, this compound, this would involve a more substituted cyclopentanone derivative.
Lewis Acid Activation: The BCB moiety is activated by a Lewis acid (e.g., a scandium catalyst), which polarizes the central C1-C3 bond and facilitates its cleavage. nih.gov
Intramolecular Attack: The resulting nucleophilic carbon attacks the tethered electrophilic carbonyl group of the cyclopentanone ring.
Spirocyclization: This intramolecular nucleophilic attack, driven by the release of the substantial ring strain, forges the new carbon-carbon bond, creating the spirocyclobutane ring and establishing the spiro[3.4]octane framework. nih.gov
This methodology has been successfully applied to the synthesis of related nitrogen-containing spirocycles like 6,7-diazaspiro[3.4]octanes from BCBs and azomethine imines. rsc.orgresearchgate.netnih.gov While the direct carbocyclic analogue for the synthesis of a spiro[3.4]octanol is a logical extension, it remains a frontier in the application of this powerful methodology. The key advantage of this approach is the potential for rapid assembly of molecular complexity from relatively simple starting materials under mild conditions. rsc.orgnih.gov
Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Accessibility
Route 1: Intramolecular Alkylation This classical approach involves the formation of the cyclobutane ring by an intramolecular SN2 reaction. The synthesis would commence from a substituted cyclopentanone, which is first alkylated to introduce a side chain containing a suitable leaving group. For the target molecule, a potential precursor would be 2-(3-halopropyl)-2,3,3-trimethylcyclopentan-1-one. Treatment with a strong base would induce cyclization to form 5,6,6-trimethylspiro[3.4]octan-5-one, which can then be reduced or reacted with an organometallic reagent to furnish the final alcohol.
Route 2: Photochemical [2+2] Cycloaddition (Paternò-Büchi Reaction) This route involves the photochemical cycloaddition of an alkene to a carbonyl compound to form an oxetane (B1205548) (a four-membered ether ring), which can then be converted to the desired cyclobutane. A possible approach would be the irradiation of 2,2,3-trimethylcyclopentanone in the presence of ethylene to yield a spiro-oxetane. Subsequent steps would be required to open the oxetane ring and form the carbocyclic alcohol, potentially involving reductive cleavage. This method can offer novel pathways but may suffer from issues with regioselectivity and the need for specialized photochemical equipment.
Route 3: Radical Cyclization Radical-based methods provide an alternative for ring formation, often under mild conditions. nih.gov A feasible strategy would involve the generation of a radical on a cyclopentyl precursor that has a tethered unsaturated moiety. For example, a 5-exo-trig cyclization of a radical generated from a bromo-substituted cyclopentane onto a tethered vinyl group could form the spiro[3.4]octane skeleton. researchgate.net The selectivity of such cyclizations can be high, but the generation and control of the required radical precursor can be complex.
Route 4: Strain-Release Driven Spirocyclization As detailed in the previous section, this modern approach utilizes highly strained intermediates. Its primary advantages are the potential for high efficiency due to the large thermodynamic driving force and the ability to construct complex scaffolds in a single step. nih.gov However, the accessibility of the required bicyclo[1.1.0]butane starting materials can be a significant challenge, often requiring multi-step syntheses.
The following interactive table provides a comparative overview of these synthetic strategies.
| Synthetic Route | Efficiency (Typical Yields) | Selectivity | Accessibility |
| Intramolecular Alkylation | Moderate to Good (40-80% for cyclization) | Stereochemistry depends on substrate control; can be high. | Starting materials are generally accessible; multi-step synthesis. |
| Photochemical [2+2] Cycloaddition | Variable (15-60%) | Often yields mixtures of regio- and stereoisomers. | Requires specialized photochemical reactors; potential for complex product mixtures. |
| Radical Cyclization | Good to Excellent (70-95% for cyclization step) | Can be highly diastereoselective depending on the substrate. researchgate.net | Precursor synthesis can be lengthy; requires radical initiation (e.g., AIBN, tributyltin hydride). nih.govresearchgate.net |
| Strain-Release Spirocyclization | Potentially High (>80% reported for analogous systems) researchgate.net | High potential for stereocontrol. | Synthesis of strained precursors (BCBs) is challenging and a current area of research. rsc.org |
Mechanistic Investigations of Reactions Involving 5,6,6 Trimethylspiro 3.4 Octan 5 Ol
Kinetic Studies of Formation and Transformation Reactions
Kinetic studies are a cornerstone of mechanistic investigation, providing quantitative data on reaction rates and their dependence on various factors. While specific kinetic data for the formation and transformation of 5,6,6-trimethylspiro[3.4]octan-5-ol are not extensively documented in publicly available literature, we can infer potential kinetic behavior based on reactions of similar tertiary alcohols.
Transformation reactions of this compound, such as acid-catalyzed dehydration or substitution, are expected to proceed via carbocationic intermediates. The rate-determining step in these reactions is typically the formation of the tertiary carbocation. Therefore, the reaction rate would be expected to be first-order with respect to the alcohol and first-order with respect to the acid catalyst.
Table 1: Hypothetical Rate Data for the Acid-Catalyzed Dehydration of this compound
| Experiment | [Alcohol] (mol/L) | [H⁺] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁵ |
Identification of Reaction Intermediates and Transition States
The identification of transient species like reaction intermediates and the characterization of transition states are critical for a complete mechanistic picture. For reactions involving this compound, particularly under acidic conditions, the key intermediate is the tertiary carbocation, 5,6,6-trimethylspiro[3.4]oct-5-yl cation.
This carbocation is relatively stable due to the electron-donating effect of the three methyl groups. However, the spirocyclic nature of the framework introduces ring strain, which can influence the stability and subsequent reactions of this intermediate. The transition state leading to this carbocation would involve the protonation of the hydroxyl group, followed by the stretching and eventual breaking of the C-O bond.
Rearrangement of the initial carbocation to relieve ring strain is a plausible pathway. For instance, expansion of the cyclobutane (B1203170) ring to a more stable cyclopentane (B165970) ring via a 1,2-alkyl shift could lead to a rearranged carbocation intermediate. Computational chemistry could be a powerful tool to model the energies of these intermediates and the transition states connecting them.
Deuterium (B1214612) Labeling Studies to Elucidate Reaction Pathways
Deuterium labeling is a powerful technique to trace the fate of specific atoms during a reaction, thereby elucidating the reaction mechanism. chem-station.comprinceton.edu In the context of this compound, several informative labeling experiments could be envisioned.
For example, in an acid-catalyzed dehydration reaction, using a deuterated acid catalyst (e.g., D₂SO₄) in a non-deuterated solvent could help determine if the protonation of the alcohol is reversible. If the starting alcohol recovered from the reaction mixture contains deuterium at the hydroxyl position, it would indicate a rapid and reversible protonation step.
Furthermore, synthesizing a specifically deuterated analog of the starting material, for instance, with deuterium atoms on one of the methyl groups or on the cyclobutane ring, could provide insights into potential rearrangement pathways. The position of the deuterium atoms in the final product(s) would reveal which bonds are broken and formed during the reaction. For example, if a deuterium atom from a methyl group migrates to a different position, it would provide strong evidence for a Wagner-Meerwein type rearrangement. researchgate.net
Influence of Stereochemistry on Reaction Outcomes and Rate
The stereochemistry of spirocyclic compounds can significantly influence their reactivity. nih.govrsc.org Although this compound itself is achiral, the introduction of a substituent on the cyclopentane ring could create chiral centers. The stereochemical relationship between the substituents would then affect the rate and outcome of reactions.
For instance, in a substituted analog, the approach of a reagent to the reactive center could be sterically hindered by substituents on one face of the molecule, leading to a preference for reaction from the less hindered face. This would result in the stereoselective formation of one diastereomer over another.
In reactions proceeding through a carbocation intermediate, the planar nature of the carbocation would typically lead to a loss of stereochemical information at that center. However, the inherent chirality of the rest of the molecule could still influence the subsequent steps, leading to a diastereomeric excess in the products. The rigid conformation of the spirocyclic system would play a crucial role in transmitting these stereochemical effects.
Solvent Effects and Catalysis in Spiro[3.4]octane Chemistry
The choice of solvent can have a profound impact on the rate and mechanism of a reaction. youtube.com For reactions of this compound that proceed through a carbocationic intermediate, polar protic solvents such as water, alcohols, and carboxylic acids would be expected to accelerate the reaction. libretexts.org This is because these solvents can effectively solvate and stabilize the charged intermediate and the transition state leading to it through hydrogen bonding and dipole-dipole interactions. nih.gov
In contrast, polar aprotic solvents like acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), while still polar, are less effective at solvating carbocations and would likely lead to slower reaction rates compared to protic solvents. Nonpolar solvents would significantly disfavor reactions proceeding through ionic intermediates.
Catalysis plays a vital role in many transformations of alcohols. In the case of this compound, acid catalysis is essential for reactions like dehydration and substitution. The acid protonates the hydroxyl group, converting it into a good leaving group (water). Lewis acids could also be employed to catalyze reactions by coordinating to the hydroxyl oxygen, thereby facilitating C-O bond cleavage. The unique steric environment of the spiro[3.4]octane framework might necessitate the use of specific catalysts to achieve desired transformations efficiently.
Stereochemical Control and Enantioselective Synthesis of 5,6,6 Trimethylspiro 3.4 Octan 5 Ol and Its Analogs
Asymmetric Synthesis Strategies
Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound, thereby avoiding the need for separating a racemic mixture. wikipedia.org This is often a more efficient and sustainable approach in modern organic synthesis.
Asymmetric catalysis has emerged as a highly effective method for the enantioselective synthesis of spirocyclic compounds. nih.govmdpi.com This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Transition Metal Catalysis: Transition metals, in combination with chiral ligands, are powerful catalysts for a wide array of asymmetric transformations. mdpi.comsemanticscholar.org For the synthesis of spirocyclic frameworks, palladium-catalyzed reactions have shown particular promise. mdpi.comoaepublish.com For instance, palladium-catalyzed asymmetric (4+2) dipolar cyclization has been successfully employed to construct chiral spiro-indenes with high enantio- and diastereoselectivities. oaepublish.com Other transition metals like rhodium and zinc have also been utilized in the synthesis of various spiro compounds, demonstrating the versatility of this approach. nih.govresearchgate.net
Organocatalysis: In recent years, organocatalysis, which uses small organic molecules as catalysts, has become a valuable tool in asymmetric synthesis. rsc.orgrsc.org Chiral phosphoric acids and proline-based catalysts are prominent examples of organocatalysts that have been successfully applied to the synthesis of spiro compounds. rsc.orgnih.govrice.edu These catalysts can activate substrates through various modes, including hydrogen bonding and iminium/enamine formation, to control the stereochemical outcome of reactions like Michael additions, aldol (B89426) reactions, and cycloadditions. rsc.orgnih.govresearchgate.net For example, organocatalytic Michael-domino Michael/aldol reaction sequences have been developed to produce highly functionalized spiro-decalin oxindoles with excellent stereoselectivity. nih.govresearchgate.net
| Catalyst Type | Example Reaction | Key Features |
| Transition Metal | Palladium-catalyzed (4+2) cyclization | High efficiency, broad substrate scope, high stereoselectivity |
| Organocatalyst | Chiral phosphoric acid-catalyzed cycloaddition | Mild reaction conditions, metal-free, high enantioselectivity |
| Organocatalyst | Proline-derivative-catalyzed Michael-domino reaction | Atom-economical, generation of multiple stereocenters |
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity. nih.govnih.gov This approach is particularly advantageous for generating chiral intermediates due to the inherent stereospecificity of enzymes. nih.gov For the synthesis of chiral alcohols, oxidoreductases are commonly employed for the asymmetric reduction of prochiral ketones or the kinetic resolution of racemic alcohols. While specific applications to 5,6,6-trimethylspiro[3.4]octan-5-ol are not extensively documented, the principles of biocatalysis offer a promising and environmentally friendly route to access chiral precursors for its synthesis. nih.gov
Diastereoselective Reactions Leading to this compound Precursors
In addition to controlling the absolute stereochemistry at the spirocenter, the relative stereochemistry of other chiral centers within the molecule must also be managed. Diastereoselective reactions are employed to control the formation of one diastereomer over another. This is often achieved by taking advantage of the steric and electronic properties of the starting materials and reagents. For the synthesis of precursors to this compound, reactions such as aldol additions, Michael reactions, and cyclizations can be designed to favor the formation of the desired diastereomer. The choice of catalyst, solvent, and reaction temperature can significantly influence the diastereomeric ratio of the product.
Chiral Resolution Techniques for Enantiomeric Separation
When a racemic mixture is produced, chiral resolution techniques can be employed to separate the enantiomers. wikipedia.orgnih.gov
Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic spiro-alcohol with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. Once separated, the resolving agent is removed to yield the individual enantiomers.
Chiral Chromatography: Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. nih.govsci-hub.ru This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation. Various types of CSPs are available, offering a wide range of selectivities for different classes of compounds. sci-hub.ru
| Resolution Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Crystallization | Formation and separation of diastereomeric salts | Scalable, well-established | Laborious, dependent on crystallization behavior |
| Chiral Chromatography | Differential interaction with a chiral stationary phase | High separation efficiency, applicable to a wide range of compounds | Can be costly for large-scale separations |
Stereochemical Stability and Racemization Pathways of Spiro[3.4]octanols
The stereochemical stability of the final product is a critical consideration. Racemization, the conversion of an enantiomerically pure or enriched compound into a racemic mixture, can occur under certain conditions, such as exposure to heat, acid, or base. For spiro[3.4]octanols, potential racemization pathways could involve reversible ring-opening or enolization processes, particularly if there are activating functional groups present in the molecule. Understanding these pathways is essential for ensuring the stereochemical integrity of the final product during storage and application.
Derivatization and Analog Synthesis of 5,6,6 Trimethylspiro 3.4 Octan 5 Ol
Synthesis of Ether and Ester Derivatives
No specific literature detailing the synthesis of ether or ester derivatives directly from 5,6,6-trimethylspiro[3.4]octan-5-ol was identified. While general methods for the etherification and esterification of tertiary alcohols are well-established in organic chemistry, specific examples and reaction conditions for this spirocyclic alcohol have not been reported in the searched scientific literature.
Preparation of Alkene and Alkane Derivatives
Formation of Polycyclic Systems Incorporating the Spiro[3.4]octane Core
There is a lack of published research on the use of this compound as a building block for the construction of more complex polycyclic systems. Methodologies for expanding the spiro[3.4]octane core of this compound into larger or more intricate fused or bridged ring systems have not been documented.
Design and Synthesis of Conformationally Restricted Analogs
No studies concerning the design and synthesis of conformationally restricted analogs of this compound were found. Such investigations would be valuable for structure-activity relationship studies in various fields, but it appears this area remains unexplored for this particular compound.
Table of Compounds Mentioned
Application in Organic Synthesis and Methodology Development
5,6,6-Trimethylspiro[3.4]octan-5-ol as a Chiral Building Block
Chiral spirocycles are valuable building blocks in asymmetric synthesis, allowing for the construction of enantiomerically pure complex molecules. The synthesis of chiral spiro[3.4]octane derivatives has been achieved with high levels of stereocontrol. For instance, a catalytic and asymmetric tandem Michael addition/Wittig reaction has been developed to produce fluorinated spiro[3.4]octanone derivatives with excellent enantioselectivity.
This demonstrates that the spiro[3.4]octane core can be effectively used to create chiral structures. The presence of a hydroxyl group and multiple stereocenters in a molecule like this compound makes it a potential chiral precursor. The alcohol functionality can serve as a handle for further chemical transformations, while the fixed spatial arrangement of the trimethyl-substituted rings can direct the stereochemical outcome of subsequent reactions. Although specific applications of this particular compound as a chiral building block are not extensively documented, the principles established with related spiro[3.4]octanones highlight its potential in this capacity.
Use in the Development of Novel Catalytic Systems or Reagents
The development of chiral ligands is central to asymmetric catalysis. Spirocyclic structures are prized for creating rigid and well-defined chiral environments around a metal center. While this compound itself has not been reported as a ligand, the broader spiro researchgate.netresearchgate.netnonane framework, which is structurally related, has been used to create C2-symmetric chiral ligands.
Furthermore, organometallic reagents based on the spiro[3.4]octane skeleton have been utilized in synthesis. For example, 6-ethyl-6-aluminaspiro[3.4]octane, formed through a catalytic cycloalumination reaction, serves as a precursor to synthesize spiro[3.4]octanol among other derivatives researchgate.netcolab.ws. This indicates that functionalized spiro[3.4]octanes can be accessed through catalytic organometallic intermediates, and these products, in turn, hold potential for further synthetic applications, including as reagents or precursors to catalytic systems.
Spiro[3.4]octanols in the Synthesis of Natural Products and Complex Molecules
The spiro[3.4]octane motif is relatively rare in naturally occurring compounds. This rarity makes it an intriguing target for synthetic chemists aiming to create novel molecules with potential biological activity. While the direct incorporation of a spiro[3.4]octanol into a natural product total synthesis is not widely documented, the synthesis of molecules containing this core is of significant interest.
Methodologies for constructing the spiro[3.4]octane framework are continually being developed. For example, a scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes provides access to 6,7-diazaspiro[3.4]octanes nih.gov. Such methods, which create the core spiro[3.4]octane structure, are crucial first steps that could be adapted for the synthesis of more complex targets, including analogs of natural products or other biologically active molecules. The development of these synthetic routes is essential for exploring the potential of this underrepresented spirocyclic system in complex molecule synthesis.
Contribution to the Expansion of Chemical Space for Compound Libraries
The exploration of chemical space is a cornerstone of modern drug discovery, with a focus on creating libraries of three-dimensional molecules to improve target selectivity and pharmacological properties. Spirocycles are ideal scaffolds for this purpose due to their rigid, non-planar structures.
The spiro[3.4]octane core is increasingly recognized as a valuable motif for building compound libraries for pharmaceutical applications nih.gov. Various derivatives, such as azaspiro[3.4]octanes and diazaspiro[3.4]octanes, have been synthesized as "multifunctional modules for drug discovery chemistry" researchgate.net. These scaffolds provide a robust framework for adding diverse functional groups in defined spatial orientations, thereby expanding the accessible chemical space for screening. The synthesis of 2,5-dioxaspiro[3.4]octane building blocks further underscores the utility of this spiro-system in creating novel, three-dimensional analogs of common drug fragments researchgate.net. Compounds like this compound, with their defined stereochemistry and functional handles, represent the type of richly decorated, sp3-hybridized structures that are highly sought after for inclusion in modern compound libraries aimed at identifying new therapeutic leads. Notably, compounds containing the spiro[3.4]octane scaffold have been associated with significant anticancer activity, highlighting the therapeutic potential of this structural class nih.govrsc.org.
Future Research Directions and Unexplored Avenues for 5,6,6 Trimethylspiro 3.4 Octan 5 Ol Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of complex molecules like 5,6,6-Trimethylspiro[3.4]octan-5-ol traditionally relies on multi-step sequences that can be resource-intensive. Future research will undoubtedly focus on developing more efficient and sustainable pathways. A key area of exploration would be the use of Prins cyclization, a powerful tool for constructing carbon-carbon bonds and forming spirocyclic systems. researchgate.net Additionally, modern synthetic strategies such as C-H activation could offer novel disconnections and more direct routes to this and related spirocyclic frameworks.
Another promising avenue is the application of photoredox catalysis. This approach, which uses visible light to initiate chemical reactions, could enable milder and more selective transformations, potentially reducing the need for harsh reagents and protecting groups. acs.org The development of enantioselective catalytic methods will also be crucial to access specific stereoisomers of This compound , which is vital for understanding its biological activity, as different stereoisomers can have vastly different pharmacological profiles. mdpi.com
Exploration of Novel Reactivity Patterns and Rearrangements
The unique strained spiro[3.4]octane core of This compound suggests that it may exhibit novel reactivity. The four-membered ring, in particular, could be susceptible to strain-release-driven reactions, providing a thermodynamic driving force for transformations that are challenging in unstrained systems. acs.org Future studies could investigate reactions that leverage this intrinsic strain, such as ring expansions, ring-opening reactions, or rearrangements to access new molecular scaffolds.
For instance, acid-catalyzed rearrangements of the tertiary alcohol could lead to interesting carbocationic intermediates, which could then be trapped to form a variety of new products. The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition, could be explored for the synthesis of related spirocyclic oxetanes, which are themselves versatile synthetic intermediates. rsc.org Understanding the subtle interplay of steric and electronic effects of the three methyl groups on the reactivity of the alcohol and the spirocyclic core will be a key area of investigation.
Application of Machine Learning and AI in Predicting Synthesis and Properties
Advanced Theoretical Studies to Predict Complex Molecular Behavior
Computational chemistry provides a powerful lens through which to understand the structure, stability, and reactivity of molecules. For This compound , theoretical studies using methods like Density Functional Theory (DFT) can provide valuable insights into its molecular behavior. These studies can be used to calculate the strain energy of the spirocyclic system, predict its most stable conformations, and model the transition states of potential reactions. acs.org
Such computational experiments can help to explain experimentally observed reactivity and selectivity, and to predict the feasibility of new transformations before they are attempted in the lab. mdpi.com For example, theoretical calculations could be used to compare the energies of different carbocationic intermediates that might be formed during a rearrangement reaction, thereby predicting the most likely reaction pathway. This synergy between theoretical prediction and experimental validation will be essential for efficiently exploring the chemistry of this complex molecule.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for the synthesis of complex molecules. goflow.atrsc.org These benefits include enhanced safety, better temperature control, improved reproducibility, and the ability to easily scale up reactions. rsc.orgtechnologynetworks.com For the synthesis of This compound , a multi-step sequence could be "telescoped" in a flow reactor, where the product of one reaction is immediately used as the substrate for the next, avoiding the need for intermediate purification steps. technologynetworks.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
